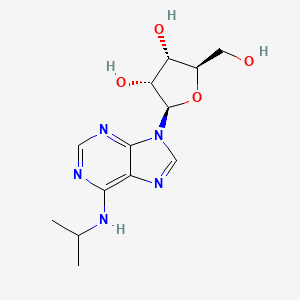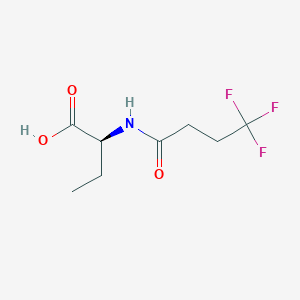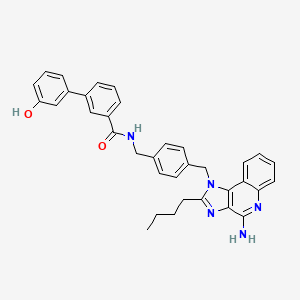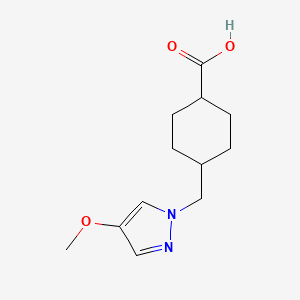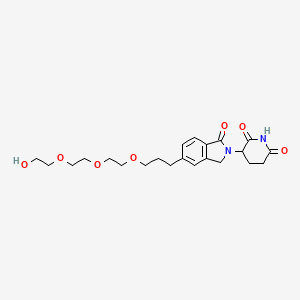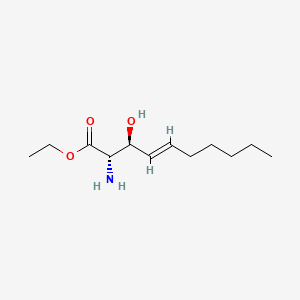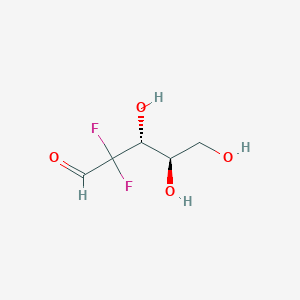
2-Deoxy-2,2-difluoro-d-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2,2-difluoro-d-ribose is a modified sugar molecule where two hydrogen atoms at the 2’ position of the ribose ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,2-difluoro-d-ribose typically involves the fluorination of a suitable precursor. One common method starts with 1,6-anhydro-β-D-glucose, which undergoes oxidation and subsequent fluorination to yield 2-deoxy-2,2-difluoro-D-ribofuranose . Another method involves the use of D-glyceraldehyde and bromodifluoroacetate as the fluorinating agent .
Industrial Production Methods: Industrial production of this compound often employs scalable processes that ensure high yield and purity. For example, the method starting from 1,6-anhydro-β-D-glucose is favored due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-2,2-difluoro-d-ribose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that are useful in further synthetic applications .
Scientific Research Applications
2-Deoxy-2,2-difluoro-d-ribose has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Deoxy-2,2-difluoro-d-ribose exerts its effects involves several pathways:
Comparison with Similar Compounds
2-Deoxy-2,2-difluoro-β-cytidine (Gemcitabine): A well-known anticancer agent used to treat various cancers.
2-Deoxy-2,2-difluoro-5-halouridines: These compounds have shown antiviral activity and are used in the treatment of viral infections.
Uniqueness: 2-Deoxy-2,2-difluoro-d-ribose is unique due to its dual fluorination, which enhances its chemical stability and biological activity compared to other deoxyribose derivatives .
Properties
Molecular Formula |
C5H8F2O4 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
(3R,4R)-2,2-difluoro-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H8F2O4/c6-5(7,2-9)4(11)3(10)1-8/h2-4,8,10-11H,1H2/t3-,4-/m1/s1 |
InChI Key |
WFMBOGWJPNESIL-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(C=O)(F)F)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
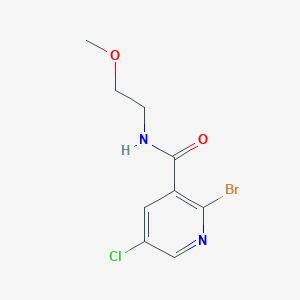
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)


